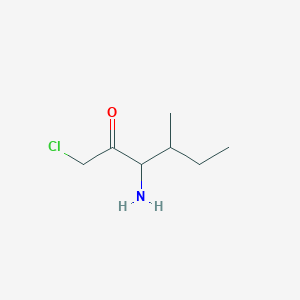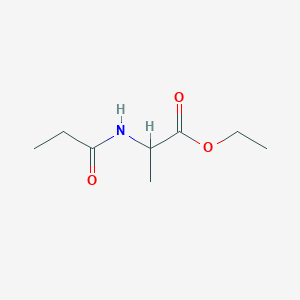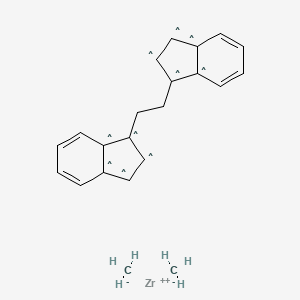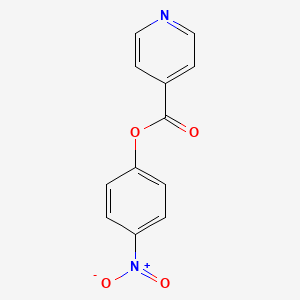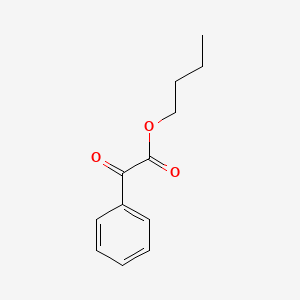
Butyl 2-oxo-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-oxo-2-phenylacetate, also known as tert-butyl 2-oxo-2-phenylacetate, is an organic compound with the molecular formula C12H14O3. It is a type of α-ketoester, which is characterized by the presence of both a ketone and an ester functional group. This compound is of interest due to its applications in various fields, including organic synthesis and fragrance industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl 2-oxo-2-phenylacetate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Another method involves the oxidation of aryl acetates using tert-butyl hydroperoxide and a copper oxide catalyst. This method is advantageous due to its simplicity and the use of readily available reagents .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the product. The process may also involve the use of advanced catalysts to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 2-oxo-2-phenylacetate undergoes various chemical reactions, including:
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, tert-butyl hydroperoxide, copper oxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Phenylglyoxylic acid.
Reduction: Butyl 2-hydroxy-2-phenylacetate.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Butyl 2-oxo-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and bioactive compounds.
Mecanismo De Acción
The mechanism of action of butyl 2-oxo-2-phenylacetate involves its reactivity as an α-ketoester. The compound can undergo nucleophilic addition reactions at the carbonyl carbon, leading to the formation of various products. In biological systems, it may act as a substrate for enzymes that catalyze the formation of α-hydroxyesters or other derivatives .
Comparación Con Compuestos Similares
Butyl 2-oxo-2-phenylacetate can be compared with other similar compounds such as:
Phenylglyoxylic acid: Similar in structure but lacks the ester group, making it less versatile in certain reactions.
Methyl 2-oxo-2-phenylacetate: Similar but with a methyl ester group instead of a butyl group, which can affect its reactivity and applications.
Ethyl 2-oxo-2-phenylacetate: Another similar compound with an ethyl ester group, used in similar applications but with different physical properties.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C12H14O3 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
butyl 2-oxo-2-phenylacetate |
InChI |
InChI=1S/C12H14O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
Clave InChI |
FGKXKAATQIZYLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
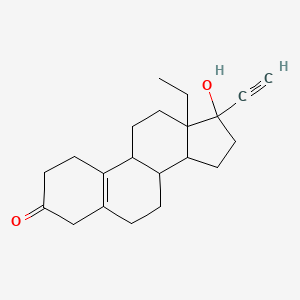
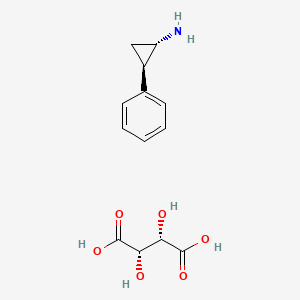
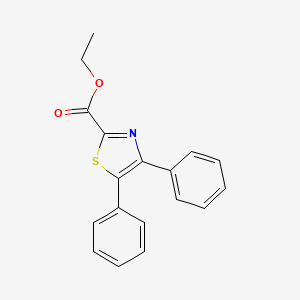
![[9-(dimethylcarbamoyloxy)-6-oxo-11bH-[1]benzofuro[3,2-c]quinolin-3-yl] N,N-dimethylcarbamate](/img/structure/B12284665.png)
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
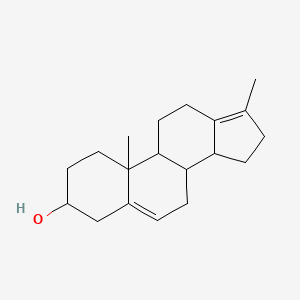
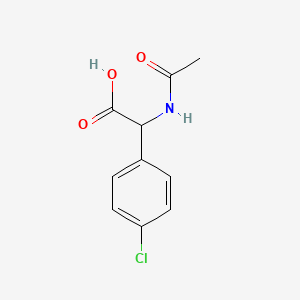
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
